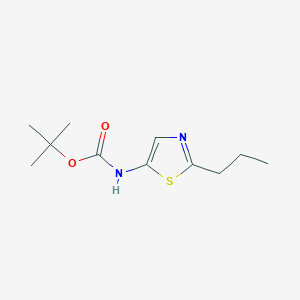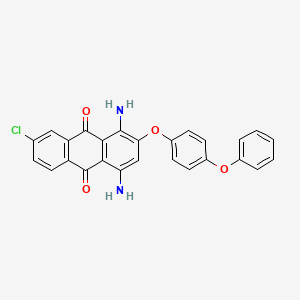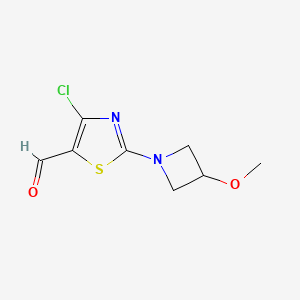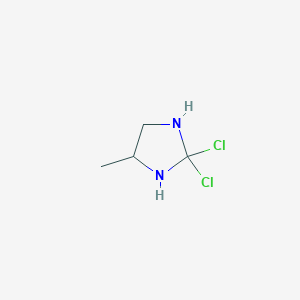
Chloroterpyridinepalladium(1+)chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chloroterpyridinepalladium(1+)chloride is a coordination compound that features a palladium ion coordinated with a terpyridine ligand and a chloride ion
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Chloroterpyridinepalladium(1+)chloride can be synthesized through the reaction of palladium(II) chloride with 2,2’:6’,2’‘-terpyridine in an appropriate solvent. The reaction typically involves mixing palladium(II) chloride and 2,2’:6’,2’'-terpyridine in a solvent such as ethanol or acetonitrile, followed by heating the mixture to facilitate the coordination of the terpyridine ligand to the palladium ion. The resulting product is then purified through recrystallization or other suitable methods .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow processes and automated systems to ensure consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Chloroterpyridinepalladium(1+)chloride undergoes various chemical reactions, including:
Substitution Reactions: The chloride ion can be substituted by other ligands, such as phosphines or amines, under appropriate conditions.
Oxidation-Reduction Reactions: The palladium center can undergo redox reactions, where it is reduced or oxidized depending on the reagents used.
Coordination Reactions: The terpyridine ligand can coordinate with other metal ions, forming bimetallic complexes.
Common Reagents and Conditions
Common reagents used in reactions with this compound include phosphines, amines, and other ligands that can replace the chloride ion. Typical reaction conditions involve solvents like ethanol, acetonitrile, or dichloromethane, and may require heating or the use of catalysts to facilitate the reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, substitution reactions with phosphines can yield phosphine-coordinated palladium complexes, while coordination reactions with other metal ions can result in bimetallic complexes .
Aplicaciones Científicas De Investigación
Chloroterpyridinepalladium(1+)chloride has several scientific research applications, including:
Catalysis: It is used as a catalyst in various organic reactions, such as cross-coupling reactions, due to its ability to facilitate the formation of carbon-carbon bonds.
Material Science: The compound is studied for its potential use in the development of new materials with unique electronic and optical properties.
Medicinal Chemistry: Research has explored its potential as an anticancer agent, given the cytotoxic properties of palladium complexes against certain cancer cell lines.
Mecanismo De Acción
The mechanism of action of chloroterpyridinepalladium(1+)chloride involves the coordination of the terpyridine ligand to the palladium ion, which stabilizes the complex and enhances its reactivity. The palladium center can interact with various molecular targets, such as DNA and proteins, through coordination bonds and π-π stacking interactions. These interactions can disrupt biological processes, leading to cytotoxic effects in cancer cells .
Comparación Con Compuestos Similares
Chloroterpyridinepalladium(1+)chloride can be compared with other similar compounds, such as:
Chloroterpyridineplatinum(II)chloride: Similar in structure but with a platinum center instead of palladium. It exhibits different reactivity and biological activity due to the distinct properties of platinum.
Copper chloride complexes with substituted terpyridine ligands: These complexes have copper centers and exhibit different coordination chemistry and biological activities compared to palladium complexes.
Picryl chloride derivatives of heterocyclic compounds: These compounds have different ligands and metal centers, leading to varied chemical and biological properties.
This compound is unique due to its specific coordination environment and the reactivity of the palladium center, which makes it a valuable compound for various scientific applications.
Propiedades
Fórmula molecular |
C4H8Cl2N2 |
|---|---|
Peso molecular |
155.02 g/mol |
Nombre IUPAC |
2,2-dichloro-4-methylimidazolidine |
InChI |
InChI=1S/C4H8Cl2N2/c1-3-2-7-4(5,6)8-3/h3,7-8H,2H2,1H3 |
Clave InChI |
XQOUFENGQCHQGY-UHFFFAOYSA-N |
SMILES canónico |
CC1CNC(N1)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


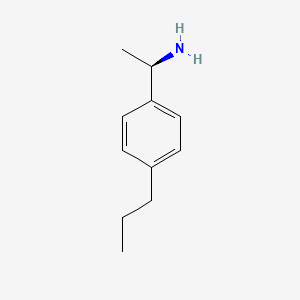
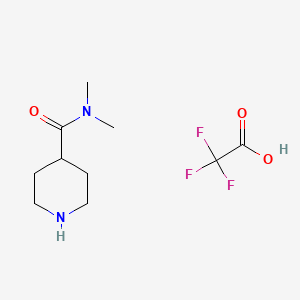
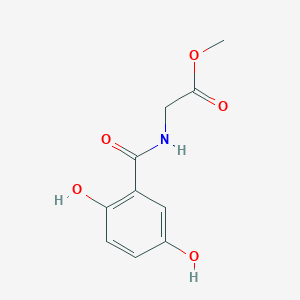

![7-Methoxy-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine](/img/structure/B13146260.png)
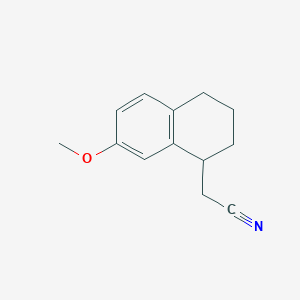
![7-Benzyl-4-(2-fluorobenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13146268.png)
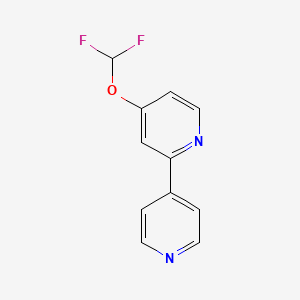
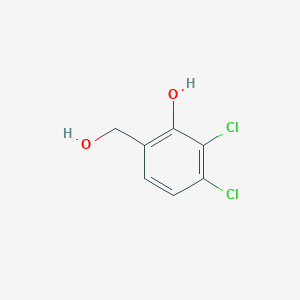
![6'-Chloro-[3,4'-bipyridin]-2'-amine](/img/structure/B13146284.png)
